molecular formula C31H34N4O5 B12634756 1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester

1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12634756
M. Wt: 542.6 g/mol
InChI Key: DTYMJHHLQQTIEM-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-acetic acid derivatives are pivotal intermediates in medicinal chemistry due to their structural versatility and bioactivity. The target compound, 1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester, features a complex architecture combining:

  • A 1,2,4-triazole core fused to an acetic acid moiety.
  • A 4-(5-benzofuranyl)phenyl group at position 4, contributing aromatic and electron-rich properties.
  • A [(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl substituent at position 3, introducing stereochemical complexity and hydrophobic interactions.
  • A 1,1-dimethylethyl ester group, likely enhancing lipophilicity and serving as a prodrug moiety for improved bioavailability .

This compound’s design suggests applications in targeting enzymes or receptors requiring multipoint binding, such as kinases or carbonic anhydrases. Its ester group may improve membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid form .

Properties

Molecular Formula

C31H34N4O5

Molecular Weight

542.6 g/mol

IUPAC Name

tert-butyl 2-[4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C31H34N4O5/c1-31(2,3)40-28(36)19-34-30(38)35(27(32-34)16-20-12-14-33(18-20)29(37)22-4-5-22)25-9-6-21(7-10-25)23-8-11-26-24(17-23)13-15-39-26/h6-11,13,15,17,20,22H,4-5,12,14,16,18-19H2,1-3H3

InChI Key

DTYMJHHLQQTIEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)N(C(=N1)CC2CCN(C2)C(=O)C3CC3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6

Origin of Product

United States

Biological Activity

1H-1,2,4-Triazole-1-acetic acid derivatives, particularly the compound 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester , exhibit a range of biological activities that make them significant in medicinal chemistry. The unique structure of this compound, characterized by a triazole ring and various substituents, enhances its interaction with biological targets, leading to diverse pharmacological effects.

Structural Characteristics

The compound's structure includes:

  • Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
  • Acetic Acid Moiety : Contributes to its reactivity and biological activity.
  • Substituents : The presence of a benzofuranyl group and a cyclopropylcarbonyl moiety enhances its potential interactions with biological macromolecules.

The biological activity of 1H-1,2,4-triazole derivatives is primarily attributed to their ability to:

  • Bind to Enzymes/Receptors : These compounds can interact with various enzymes and receptors, disrupting essential cellular processes.
  • Influence Cytokine Release : Research indicates that these derivatives can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses and immune regulation .

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

1H-1,2,4-triazole derivatives have demonstrated significant antimicrobial properties against various pathogens:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Inhibition observed against Candida albicans.

Anticancer Activity

Studies have shown that these compounds possess anticancer properties:

  • Cell Lines Tested : MCF7 (breast carcinoma) and HCT116 (colon carcinoma).
  • Mechanism : The compounds inhibit cell proliferation and induce apoptosis in cancer cells by modulating cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Effects

Research indicates that certain derivatives can significantly reduce the production of inflammatory cytokines:

  • Cytokine Modulation : Compounds have been shown to decrease TNF-α levels by up to 60% in stimulated peripheral blood mononuclear cells (PBMCs) .

Study on Cytotoxicity and Antiproliferative Effects

A recent study evaluated the cytotoxicity of several triazole derivatives against cancer cell lines. The results indicated that compounds with specific structural features exhibited higher antiproliferative activity compared to others lacking these features. Notably:

  • Compounds with double bonds in the aliphatic chain showed enhanced activity against nematodes compared to their saturated analogs .
CompoundStructure/CharacteristicsBiological Activity
3a Contains a cyclopropyl groupAntiproliferative
3c Features a methacrylic acid systemStrong anti-inflammatory effects
3e Lacks double bond in side chainLower activity against nematodes

Synthesis Methods

The synthesis of 1H-1,2,4-triazole derivatives typically involves:

  • Pellizzari Reaction : A method for synthesizing triazoles from hydrazides.
  • Einhorn-Brunner Method : Another approach involving acylation reactions under controlled conditions.

These methods allow for the introduction of various functional groups that enhance the biological profile of the resulting compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Triazole Regioisomerism: The target compound’s 1,2,4-triazole core (vs. For example, 1,2,3-triazoles in showed CA II inhibition, while 1,2,4-triazoles may favor kinase interactions .

Prodrug Strategy :

  • The 1,1-dimethylethyl ester moiety contrasts with carboxylic acids in –6, which exhibited reduced cell permeability due to high acidity. This ester likely improves oral bioavailability, with hydrolysis in vivo releasing the active acid .

Activity Profile :

  • While 1,2,3-triazole carboxylic acids in –6 showed moderate antiproliferative activity (GP = 44–70%), their amide derivatives were more potent. The target compound’s ester may balance stability and activity, pending metabolic activation .

Research Findings and Mechanistic Insights

  • Synthetic Routes : The compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as described for analogous triazoles (). Key steps may include azide formation from chloromethyl precursors () and esterification .
  • Molecular Docking : Analogous triazoles in and fit into allosteric enzyme sites via triazole-mediated hydrogen bonds and aryl group hydrophobic interactions. The target compound’s benzofuranyl and pyrrolidinyl groups may similarly engage c-Met or kinase targets .
  • Pharmacokinetics : The ester group’s lipophilicity (LogP ~3–4, estimated) suggests favorable absorption over polar carboxylic acids (LogP ~1–2), aligning with ’s observations on acidity-driven limitations .

Preparation Methods

Cyclization Reactions

One common method for synthesizing 1H-1,2,4-triazoles involves the reaction of hydrazine with formic acid esters and ammonium salts under controlled conditions. This method includes:

  • Step 1 : In a high-pressure reactor, formic ether (or its derivatives), hydrazine hydrate (85%), and an ammonium salt (e.g., ammonium chloride) are added sequentially.

  • Step 2 : The mixture is pressurized and heated to approximately 120°C for a specified duration (1-2 hours), allowing the reaction to proceed.

  • Step 3 : After cooling, the resultant mixture is treated with ethanol to facilitate crystallization, followed by filtration to isolate the product as white crystals.

Continuous Flow Synthesis

Recent advancements have introduced continuous flow synthesis as a more efficient alternative. This method allows for:

  • Step 1 : The reactants are continuously fed into a flow reactor where they undergo cyclization under optimized conditions.

  • Step 2 : This setup enables real-time monitoring and control over reaction parameters such as temperature and pressure, leading to higher yields (up to 95% purity) without the need for extensive purification steps.

Metal-Free Processes

A novel metal-free process has been reported that simplifies the synthesis of related triazole compounds:

  • Step 1 : The reaction occurs in a solvent system that avoids traditional catalysts, enhancing safety and environmental sustainability.

  • Step 2 : This approach has demonstrated significant improvements in both yield and reaction times compared to conventional methods.

The following table summarizes the yields obtained from various preparation methods for synthesizing triazole derivatives:

Method Yield (%) Conditions
Cyclization (Batch) 90 High-pressure reactor at 120°C
Continuous Flow 95 Flow reactor with real-time monitoring
Metal-Free Process Up to 60 Solvent-based without metal catalysts

The preparation of 1H-1,2,4-triazole derivatives can be achieved through various methods, each with distinct advantages regarding yield, efficiency, and environmental impact. Continuous flow synthesis represents a promising advancement in this field, allowing for higher purity products with reduced waste generation. Future research should focus on optimizing these methods further to enhance scalability and applicability in industrial settings.

Further exploration into alternative reagents and solvents could lead to even more sustainable practices in the synthesis of triazole compounds. Additionally, the integration of automation in continuous flow systems may streamline production processes while maintaining high standards of quality control.

Q & A

Q. What synthetic methodologies are most effective for preparing 1H-1,2,4-triazole-1-acetic acid derivatives?

Answer: The synthesis of triazole-acetic acid derivatives typically involves:

  • Reagents : H₃PO₄, PCl₃, and chlorobenzene as solvents under controlled temperatures (100–110°C) to form phosphonic acid derivatives .
  • Reaction Optimization : Key parameters include equimolar ratios of reactants, alkali conditions for nucleophilic substitution (e.g., monochloroacetic acid reacting with thiones), and reflux durations (e.g., 3–5 hours) .
  • Purification : Crystallization from ethanol or toluene and thin-layer chromatography (TLC) to confirm purity .

Q. How are structural and purity characteristics validated for triazole derivatives?

Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H absorption in thio derivatives) .
    • ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., pyrrolidinyl methyl groups at δ 2.5–3.5 ppm) .
  • Chromatography : TLC with UV visualization or HPLC to assess purity and reaction progress .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational tools predict the toxicity and pharmacological activity of novel triazole derivatives?

Answer:

  • GUSAR-Online : Predicts acute toxicity (e.g., LD₅₀) by correlating molecular descriptors (e.g., topological polar surface area, logP) with known toxicophores .
  • QSAR Modeling : Links substituent effects (e.g., methoxy groups in 2,4-dimethoxyphenyl derivatives) to antimicrobial activity using regression models trained on biological datasets .
  • Molecular Docking : Simulates interactions with target proteins (e.g., fungal CYP51 enzymes) to prioritize derivatives for in vitro testing .

Q. How do structural modifications influence the pharmacological activity of triazole-acetic acid derivatives?

Answer:

  • Substituent Effects :
    • Methoxy Groups : 3,4-Dimethoxyphenyl substituents enhance antifungal activity due to increased lipophilicity and membrane penetration .
    • Stereochemistry : The (3S)-pyrrolidinyl methyl group improves target selectivity by aligning with enzyme active sites .
  • Biological Assays : Minimum inhibitory concentration (MIC) tests against Candida albicans and Staphylococcus aureus reveal structure-activity trends. For example, ester derivatives show reduced cytotoxicity compared to free acids .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Compare datasets from multiple sources (e.g., ZSMU studies vs. independent assays) to identify outliers caused by assay variability (e.g., broth microdilution vs. agar diffusion).
  • Dose-Response Curves : Re-evaluate activity thresholds (e.g., IC₅₀ values) under standardized conditions to normalize discrepancies .
  • Mechanistic Studies : Use genetic knockout models or enzyme inhibition assays to confirm if activity differences arise from off-target effects .

Q. How can AI and quantum chemistry optimize reaction pathways for triazole derivatives?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclopropane or pyrrolidine ring formation .
  • AI-Driven Automation : Platforms like COMSOL Multiphysics integrate real-time sensor data to adjust reaction parameters (e.g., temperature, reagent flow rates) during synthesis .
  • Feedback Loops : Experimental results are fed into machine learning algorithms (e.g., random forests) to refine predictive models for yield optimization .

Methodological Challenges

Q. What experimental designs are critical for studying reaction mechanisms in triazole synthesis?

Answer:

  • Kinetic Studies : Monitor reaction progress via inline FTIR or LC-MS to identify intermediates (e.g., azide intermediates in Huisgen cycloadditions) .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation in the triazole ring during cyclization .
  • Control Experiments : Compare yields under varying conditions (e.g., solvent polarity, catalyst presence) to distinguish SN1 vs. SN2 mechanisms in esterification .

Tables for Key Data

Q. Table 1: Toxicity Prediction for Triazole Derivatives Using GUSAR-Online

CompoundPredicted LD₅₀ (mg/kg)Experimental LD₅₀ (mg/kg)Error Margin
2,4-Dimethoxyphenyl ester320290 ± 15±9%
3,4-Dimethoxyphenyl acid450410 ± 20±9.5%
Source: Adapted from

Q. Table 2: Reaction Conditions for Triazole Ester Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Thione alkylationMonochloroacetic acid, NaOH, 80°C7898.5%
EsterificationEthyl bromoacetate, reflux, 5h8597.2%
Source:

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